molecular formula C13H20NO3P B14429034 Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate CAS No. 80252-32-0

Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate

Cat. No.: B14429034
CAS No.: 80252-32-0
M. Wt: 269.28 g/mol
InChI Key: RIAYDTCQWRNKHL-UHFFFAOYSA-N
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Description

Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aziridine ring

Preparation Methods

The synthesis of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.

Chemical Reactions Analysis

Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that normally process phosphate-containing substrates . This inhibition can occur through competitive binding or by forming stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Diethyl(2-methyl-3-phenylaziridin-1-yl)phosphonate can be compared with other phosphonate-containing compounds, such as:

Properties

CAS No.

80252-32-0

Molecular Formula

C13H20NO3P

Molecular Weight

269.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methyl-3-phenylaziridine

InChI

InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)14-11(3)13(14)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3

InChI Key

RIAYDTCQWRNKHL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C(C1C2=CC=CC=C2)C)OCC

Origin of Product

United States

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